Retinyl retinoate

描述

Retinyl retinoate: is a derivative of vitamin A, specifically synthesized by combining retinol and retinoic acid. This compound is known for its enhanced stability and efficacy compared to other retinoids, making it a popular ingredient in skincare products aimed at anti-aging and acne treatment .

准备方法

Synthetic Routes and Reaction Conditions: Retinyl retinoate is synthesized through a condensation reaction between retinol and retinoic acid. This reaction typically involves the use of a condensing agent such as N,N’-carbonyl diimidazole and a catalyst like N,N-dimethylaminopyridine . The reaction is carried out in a solvent system to facilitate the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often incorporated into nanostructured lipid carriers to enhance its stability and delivery. The hot high-pressure homogenization method is commonly used to produce a homogenous nanodispersion of this compound, ensuring high encapsulation efficiency and controlled release .

化学反应分析

Types of Reactions: Retinyl retinoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its stability and efficacy in different formulations.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form retinoic acid, a biologically active form of vitamin A.

Reduction: Reduction reactions can convert this compound back to retinol, which can then be further processed into other derivatives.

Substitution: Substitution reactions involving this compound often use reagents like N,N-dimethylaminopyridine to facilitate the reaction.

Major Products Formed: The major products formed from these reactions include retinoic acid and retinol, both of which are essential for various biological functions and skincare applications .

科学研究应用

Anti-Aging Efficacy

Clinical studies have demonstrated that retinyl retinoate significantly improves signs of photoaging, including wrinkles and skin texture. A randomized controlled trial involving 11 women over 30 years old assessed the effectiveness of a 0.06% this compound cream over three months. Results indicated a statistically significant reduction in wrinkle depth and area compared to a 0.075% retinol cream, with improvements noted as early as four weeks into treatment .

| Study Parameter | This compound (0.06%) | Retinol (0.075%) |

|---|---|---|

| Improvement Rate (12 weeks) | 22% higher visual improvement | Baseline |

| Depth Reduction | Significant | Less significant |

| Area Reduction | Significant | Less significant |

Hyaluronan Production

This compound has been shown to enhance hyaluronan production in skin cells, which is crucial for maintaining skin hydration and elasticity. A study demonstrated that topical application increased hyaluronan staining intensity in murine skin and upregulated the expression of hyaluronan synthase genes in human keratinocytes . This suggests that this compound not only improves skin appearance but also promotes healthier skin by supporting extracellular matrix components.

Reduced Irritation

Compared to other retinoids like retinol and all-trans-retinoic acid, this compound exhibits lower irritancy levels while maintaining efficacy. Clinical evaluations indicated that it induced less transepidermal water loss and irritation than its counterparts, making it suitable for sensitive skin types . This characteristic broadens its applicability in cosmetic formulations aimed at diverse consumer demographics.

Case Study: Efficacy on Periorbital Wrinkles

A double-blind study focusing on periorbital wrinkles found that participants using this compound experienced significant improvements in skin texture and wrinkle depth after consistent usage over three months . The study utilized various assessment techniques, including global photodamage scores and image analysis, confirming the compound's effectiveness as an anti-aging agent.

Clinical Trial Insights

作用机制

Retinyl retinoate exerts its effects by binding to retinoic acid receptors in the skin. This binding activates the transcription of specific genes involved in cell differentiation, proliferation, and collagen synthesis. The compound’s ability to convert into both retinoic acid and retinol allows it to provide both immediate and prolonged benefits, enhancing its overall efficacy .

相似化合物的比较

Retinol: A less stable form of vitamin A that requires conversion to retinoic acid to be effective.

Retinoic Acid: The active form of vitamin A, known for its potent anti-aging and acne-fighting properties.

Retinyl Palmitate: A milder form of retinoid often used in skincare products for its moisturizing properties.

Uniqueness of Retinyl Retinoate: this compound stands out due to its enhanced stability and dual conversion capability. Unlike retinol, which requires multiple conversion steps to become active, this compound can convert directly into retinoic acid and retinol, providing faster and more sustained benefits. Additionally, it is less irritating compared to retinoic acid, making it suitable for sensitive skin .

生物活性

Retinyl retinoate is a novel hybrid retinoid derived from the condensation of retinol (vitamin A) and retinoic acid. This compound has garnered attention in dermatological research due to its enhanced stability, reduced irritation potential, and significant biological activity compared to traditional retinoids like retinol and retinoic acid. This article delves into the biological activity of this compound, summarizing key research findings, clinical studies, and its potential applications in skincare.

This compound exhibits improved photostability, which is crucial for maintaining efficacy in cosmetic formulations. Unlike other retinoids that degrade upon exposure to light, this compound remains stable, allowing for daytime application without loss of potency. Its mechanism of action involves direct activation of nuclear retinoic acid receptors (RARs), which regulate gene expression related to skin health.

Key Findings:

- Synthesis : this compound is synthesized through a condensation reaction between all-trans retinol and all-trans retinoic acid .

- Stability : It shows enhanced thermal stability and decreased photosensitivity compared to traditional retinoids .

- Biological Activity : Research indicates that it does not require metabolic conversion to exert its effects, making it more efficient than its precursors .

Clinical Studies on Efficacy

Several clinical trials have demonstrated the effectiveness of this compound in improving skin conditions such as wrinkles and acne. Below is a summary of notable studies:

Comparative Efficacy with Other Retinoids

This compound has been shown to outperform traditional forms of vitamin A in various parameters:

- Wrinkle Reduction : In comparative studies, subjects using this compound experienced greater improvements in wrinkle depth and skin texture than those using standard retinol formulations .

- Skin Tolerance : Due to its lower irritation potential, it is better tolerated by sensitive skin types compared to other retinoids, making it suitable for long-term use .

Mechanistic Insights

Research has highlighted several mechanisms through which this compound exerts its biological effects:

- Collagen Synthesis : It enhances collagen production more effectively than retinol, contributing to improved skin elasticity and firmness .

- CRABP2 Induction : The compound induces Cellular Retinoic Acid Binding Protein (CRABP2), which plays a role in the transport and metabolism of retinoids within the skin cells .

- Reduction of Inflammatory Markers : In acne studies, it significantly reduced both inflammatory and non-inflammatory lesions, indicating its anti-inflammatory properties .

属性

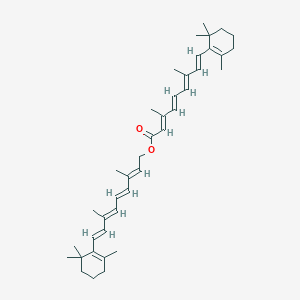

IUPAC Name |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O2/c1-30(21-23-36-34(5)19-13-26-39(36,7)8)15-11-17-32(3)25-28-42-38(41)29-33(4)18-12-16-31(2)22-24-37-35(6)20-14-27-40(37,9)10/h11-12,15-18,21-25,29H,13-14,19-20,26-28H2,1-10H3/b17-11+,18-12+,23-21+,24-22+,30-15+,31-16+,32-25+,33-29+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCTWCFXYGJGKU-CHOOPKNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165764 | |

| Record name | Retinyl retinoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15498-86-9 | |

| Record name | Retinyl retinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015498869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinyl retinoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETINYL RETINOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AT5X9J439 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。